molecular formula C6H8N2 B1338499 3,4-Dimethylpyridazine CAS No. 68206-10-0

3,4-Dimethylpyridazine

Cat. No. B1338499
CAS RN: 68206-10-0
M. Wt: 108.14 g/mol
InChI Key: PCFHSNOQBDATHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dimethylpyridazine and its derivatives has been a subject of research. For instance, one study detailed the development of new M4 PAM scaffolds with improved pharmacological properties, which involved replacing the 3,4-dimethylpyridazine core with two novel cores . Another study discussed the synthesis and antimicrobial activity of some novel pyrimido [4′,5′:4,5]thieno [2,3-c]pyridazine derivatives .


Chemical Reactions Analysis

3,4-Dimethylpyridazine has shown surprising reactivity in intermolecular Hetero Diels-Alder (HDA) reactions . It has been used as a heterocyclic azadiene in inverse electron-demand HDA processes with different dienophiles .

Scientific Research Applications

Synthesis and Biological Activity

3,4-Dimethylpyridazine plays a significant role in the synthesis of various compounds with potential biological activities. For instance, pyrazolo[3,4-d]pyridazines, derived from 3,4-dimethylpyridazine, have demonstrated antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016). Additionally, these compounds are utilized in the synthesis of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, expanding their application in the field of synthetic organic chemistry.

Chemical Reactions and Properties

3,4-Dimethylpyridazine is involved in a range of chemical reactions, contributing to the synthesis of diverse compounds. One such example is its reaction with ammonia or primary amines in the presence of an oxidant, leading to the formation of 4-amino derivatives (Gulevskaya, Besedin, & Pozharskii, 1999). The compound also finds use in the synthesis of heterocyclic compounds like azolotriazine, pyrazolo[3,4-d]pyridazine, and isoxazolo[3,4-d]pyridazine (Al-Shiekh, El‐Din, Hafez, & Elnagdi, 2004).

Applications in Drug Discovery

3,4-Dimethylpyridazine derivatives have been explored as hedgehog signaling pathway inhibitors, a crucial target in cancer research. Novel dimethylpyridazine compounds have shown potent inhibitory activity in vitro, with some derivatives demonstrating encouraging results in animal models (Wang et al., 2018).

Antimicrobial and Anti-inflammatory Applications

Compounds synthesized from 3,4-Dimethylpyridazine have been studied for their antimicrobial and anti-inflammatory properties. For example, novel dihydropyrimidines and pyrazole derivatives, including dimethylated adducts of 3,4-Dimethylpyridazine, showed significant in vitro antioxidant and anti-inflammatory activity (Ramesh & Bhalgat, 2011).

Safety And Hazards

The safety and hazards associated with 3,4-Dimethylpyridazine are not explicitly mentioned in the literature .

Future Directions

Future research could focus on developing new scaffolds with improved pharmacological properties by replacing the 3,4-dimethylpyridazine core with novel cores . Additionally, the reactivity of 3,4-Dimethylpyridazine in intermolecular Hetero Diels-Alder (HDA) reactions could be further explored .

properties

IUPAC Name

3,4-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-3-4-7-8-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFHSNOQBDATHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498340
Record name 3,4-Dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylpyridazine

CAS RN

68206-10-0
Record name 3,4-Dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Nakagome - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
N-Oxidation of 6-chloro-3, 4-dimethylpyridazine afforded two kinds of product (V and VI), the latter being in a very low yield. 6-Methoxy-3, 4-dimethylpyridazine gave sole N-oxide (VIII). …
Number of citations: 9 www.jstage.jst.go.jp
T Nakagome - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
Nitration of 3, 4-dimethyl (Ia), 6-chloro-3, 4-dimethyl (Ib), 6-methoxy-3, 4-dimethylpyridazine 2-oxide (Ic), 3, 4-dimethyl (Id) and 3-methylpyridazine 1-oxide (Ie) was examined and it was …
Number of citations: 12 www.jstage.jst.go.jp
KJ Temple, MF Long, JL Engers, KJ Watson… - Bioorganic & Medicinal …, 2020 - Elsevier
This Letter details our efforts to develop new M 4 PAM scaffolds with improved pharmacological properties. This endeavor involved replacing the 3,4-dimethylpyridazine core with two …
Number of citations: 4 www.sciencedirect.com
RH Horning, ED Amstutz - The Journal of Organic Chemistry, 1955 - ACS Publications
It is a well established fact that the characteristics of most aromatic bonds vary from those of the normal benzene bond. Naphthalene has received considerable attention and the …
Number of citations: 10 pubs.acs.org
RH Horning, ED Amstutz - The Journal of Organic Chemistry, 1955 - ACS Publications
The preparation of 3, 4-and 4, 5-dimethyl-, 3, 4-and 4, 5-trimethylene-, and 3, 4-and 4, 5-tetramethylene-pyridazine was undertaken to provide material for spectral examination. The …
Number of citations: 38 pubs.acs.org
MR Grimmett - Advances in Heterocyclic Chemistry, 1990 - Elsevier
Publisher Summary This chapter focuses on the electrophilic substitution of pyridazine, pyrimidine, pyrazine, and their derivatives. It brings together those quantitative results that are …
Number of citations: 1 www.sciencedirect.com
RN Castle - 1966 - osti.gov
Xn the hope of f ending a siqqler route to XXX, pyr8dazfno h4, 5-d] pyr~ daz $ me-1, 4-diihf ol (XSCXV](Hr Chen8s compound of last year'8 final report), XXXZFV was allowed to react …
Number of citations: 0 www.osti.gov
WD Guither - 1966 - search.proquest.com
THE SYNTHESIS OF PYRIDAZINES, CINNOLINES, TETRAZINES, TETRAZAPYRENES AND RELATED NITROGEN HETEROCYCLES. THE SYNTHESIS OF PYRIDAZINES, …
Number of citations: 2 search.proquest.com
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary This chapter discusses the methods of synthesis, properties, spectroscopic analysis and typical reactions characteristic of pyridazines, cinnolines, benzocinnolines, …
Number of citations: 0 www.sciencedirect.com
T Nakagome - Yakugaku Zasshi: Journal of the Pharmaceutical …, 1963 - europepmc.org
[SYNTHESIS OF PYRIDAZINE DERIVATIVES. X. REACTIONS OF 3,6-DISUBSTITUTED PYRIDAZINE 1-OXIDES WITH ACETIC ANHYDRIDE]. - Abstract - Europe PMC Sign in | Create …
Number of citations: 12 europepmc.org

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